molecular formula C21H22N4O3S2 B2953878 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE CAS No. 872198-03-3

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B2953878
CAS No.: 872198-03-3
M. Wt: 442.55
InChI Key: VHZHVJHKTIPFBX-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with an amino group and a dimethylbenzenesulfonyl group, linked to an acetamide moiety. The presence of these functional groups suggests its potential utility in medicinal chemistry and other research areas.

Scientific Research Applications

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

Target of Action

CCG-336782, also known as 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and invasion .

Mode of Action

CCG-336782 interacts with its target by inhibiting the myocardin-related transcription factor A (MRTF-A) , a critical factor for epithelial–mesenchymal transition (EMT) . The compound acts downstream of Rho, blocking serum response factor (SRF)-mediated gene transcription stimulated by various factors . The S-isomer of CCG-336782 exhibits higher inhibitory effects on the cellular events triggered by MRTF-A activation .

Biochemical Pathways

The inhibition of MRTF-A by CCG-336782 affects the Rho/SRF pathway , which is involved in several in vitro cancer cell functional assays . This pathway is crucial for various cellular processes, including cell adhesion, migration, and invasion .

Result of Action

The inhibition of MRTF-A by CCG-336782 leads to the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .

Action Environment

It is known that both genetic and environmental factors can contribute to a given disease or phenotype in a non-additive manner, yielding a gene-environment (g × e) interaction

Preparation Methods

The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials such as substituted anilines and sulfonyl chlorides.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents under controlled conditions.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through acylation reactions, typically using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the sulfonyl group to a sulfide.

    Acylation: The acetamide moiety can undergo further acylation reactions to form more complex derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Comparison with Similar Compounds

Similar compounds to 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-13-4-7-16(8-5-13)24-19(26)12-29-21-23-11-18(20(22)25-21)30(27,28)17-9-6-14(2)15(3)10-17/h4-11H,12H2,1-3H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZHVJHKTIPFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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